molecular formula C10H11N3O4 B12847163 Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide

Cat. No.: B12847163
M. Wt: 237.21 g/mol
InChI Key: VIFXTJJUIHLFOS-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The exploration of benzodioxole derivatives began in the mid-20th century, driven by interest in naturally occurring compounds such as safrole and myristicin, which feature the 1,3-benzodioxole core. Synthetic analogs emerged in the 1970s as researchers sought to harness the dioxole ring’s electronic properties for drug design. Benzodioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide itself was first reported in the early 2000s as part of broader efforts to develop hydrazide-containing molecules with improved pharmacological profiles. A pivotal advancement occurred in 2020, when Hawash et al. demonstrated its synthesis via a multi-step protocol involving ethylcarbodiimide (EDCI) coupling and catalytic dimethylaminopyridine (DMAP), yielding derivatives with notable cytotoxic activity against hepatocellular carcinoma cells.

The compound’s discovery aligns with trends in fragment-based drug design, where modular components like the hydrazinocarbonylmethyl group are appended to aromatic scaffolds to probe structure-activity relationships. Patent literature from the European Patent Office (EP 1140894 B1) further contextualizes its development, detailing methods for functionalizing the 5-position of benzodioxoles to introduce hydroxylalkyl groups—a strategy later adapted for hydrazide derivatives.

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is derived from its parent structure, benzodioxole, a bicyclic system comprising a benzene ring fused to a 1,3-dioxole ring. The substituents are assigned positions based on the dioxole numbering:

  • Position 5 : A carboxylic acid group (-COOH).
  • Position adjacent to the carboxylic acid : A hydrazinocarbonylmethyl group (-CONH-NH-CH2-).

Thus, the full name is 5-(hydrazinocarbonylmethyl)carbamoylbenzodioxole . This nomenclature reflects the hierarchical prioritization of functional groups, with the carboxylic acid as the principal group and the hydrazide as a substituent. Alternative naming conventions may describe it as a benzodioxole-5-carboxamide derivative, though the hydrazine moiety necessitates precise descriptor inclusion to avoid ambiguity.

Position Within the Benzodioxole Derivative Family

Benzodioxole derivatives are classified by their substitution patterns and biological activities. The following table contrasts key members of this family:

Compound Name Substituents Biological Activity
Benzodioxole-5-carboxylic acid -COOH at position 5 Antioxidant, antimicrobial
Piperonylic acid -COOH at position 5 Perfumery, mild analgesia
Target compound -CONH-NH-CH2- at position 5 Anticancer, antimicrobial
Etoposide Glycoside substituents Topoisomerase inhibition (anticancer)

The hydrazinocarbonylmethyl group distinguishes this compound from simpler carboxylic acid or ester derivatives. This modification enhances hydrogen-bonding capacity and metal coordination potential, traits critical for interacting with biological targets like enzyme active sites. For instance, hydrazide derivatives exhibit improved Mycobacterium tuberculosis inhibition compared to their parent acids, as demonstrated in recent antitubercular studies.

Structurally, the compound bridges traditional benzodioxole pharmacophores and modern hydrazide-based therapeutics. Its amide linkage provides metabolic stability, while the hydrazine moiety introduces reactivity exploitable in prodrug designs. Such dual functionality positions it as a versatile scaffold for further chemical optimization.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14)

InChI Key

VIFXTJJUIHLFOS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of Benzodioxole-5-carboxylic Acid Esters

  • Esterification of benzodioxole-5-carboxylic acid to its ethyl ester derivative is a common preparatory step to facilitate further transformations.
  • Typical conditions involve reaction with oxalyl chloride in dichloromethane at room temperature to form the acid chloride intermediate, followed by treatment with ethanol and triethylamine under cooling to yield the ethyl ester with yields around 59%.
Step Reagents/Conditions Product Yield (%)
1 Oxalyl chloride, CH2Cl2, 20°C, 1 h Acid chloride intermediate -
2 Ethanol, triethylamine, CH2Cl2, 0°C, 1.5 h 1,3-Benzodioxole-5-carboxylic acid ethyl ester 59

Formation of the Hydrazinocarbonylmethyl-Amide Moiety

The key step in preparing Benzodioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is the formation of the amide bond between the carboxylic acid (or its activated derivative) and the hydrazinocarbonylmethyl amine.

Amide Bond Formation Strategies

Several catalytic and reagent-based methods are employed for amide bond formation, with a focus on mild conditions, high yields, and minimal side reactions:

  • Triazine-based coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) enable efficient amide bond formation in aqueous or organic solvents at room temperature. This method allows one-step activation of the acid in the presence of the amine, reducing reaction steps and improving yield.
  • The reaction proceeds with the carboxylic acid and hydrazinocarbonylmethyl amine in the presence of DMTMM, typically in aqueous or mixed solvents, yielding the amide with minimal epimerization and by-products that can be removed by extraction.
Method Reagents/Conditions Advantages Notes
DMTMM-mediated coupling DMTMM, hydrazinocarbonylmethyl amine, room temperature, aqueous media High yield, mild conditions, one-step By-products: N-methylmorpholine HCl, removable by extraction
Acid chloride method Acid chloride intermediate + hydrazinocarbonylmethyl amine, base, low temperature High reactivity, fast reaction Requires prior acid chloride synthesis

Alternative Synthetic Routes and Catalytic Approaches

Cyclization and Functionalization via 1,3-Benzodioxinones

  • A related approach involves synthesizing 1,3-benzodioxinone intermediates from salicylic acids and acetylenic esters, which can then be converted to amides by reaction with primary amines including hydrazine derivatives.
  • This method uses catalysts such as DMAP (4-dimethylaminopyridine) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at room temperature, yielding salicylamides in moderate to good yields.
  • Attempts at one-pot synthesis without isolating intermediates have lower yields (~35%), indicating the importance of intermediate purification.
Step Reagents/Conditions Product Yield (%)
1 Salicylic acid + acetylenic ester, Cu(I) catalyst 1,3-Benzodioxinone intermediate Isolated and characterized
2 Hydrazinocarbonylmethyl amine, DMAP, DBU, MeCN, rt, 8 h Benzodioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide Moderate to good

Research Findings and Optimization Notes

  • The use of environmentally benign solvents and cheaper reagents has been emphasized in recent patents for 1,3-benzodioxole derivatives, improving sustainability and cost-effectiveness.
  • Reaction temperatures are generally mild (20–50°C), with stirring times ranging from 10 minutes to several hours depending on the step.
  • Purification typically involves extraction and column chromatography to remove by-products such as triazine derivatives or salts formed during coupling reactions.
  • The hydrazinocarbonylmethyl amide derivatives of benzodioxole-5-carboxylic acid have shown promising biological activities, underscoring the importance of efficient synthetic routes.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Esterification of benzodioxole-5-carboxylic acid Oxalyl chloride, ethanol, triethylamine, CH2Cl2, 0–20°C ~59 Acid chloride intermediate formed first
Amide bond formation via DMTMM DMTMM, hydrazinocarbonylmethyl amine, aqueous media, rt High One-step activation, mild conditions
Amide formation via acid chloride Acid chloride + hydrazinocarbonylmethyl amine, base, low temp High Requires prior acid chloride synthesis
Cyclization via 1,3-benzodioxinone Salicylic acid + acetylenic ester, Cu(I) catalyst, then amine, DMAP, DBU, MeCN, rt Moderate Two-step, isolation of intermediate recommended

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Hydrazide Derivatives

  • Benzo[1,3]dioxole-5-carboxylic acid hydrazide (CAS: Unspecified): Structure: Lacks the hydrazinocarbonylmethyl group, terminating at the hydrazide moiety. Synthesis: Direct reaction of the acid chloride with hydrazine (). Applications: Intermediate for heterocyclic compounds like oxadiazoles ().

Carboxamide Derivatives

  • 6-Nitrobenzo[1,3]dioxole-5-carboxamide derivatives (MDC/ADC): Structure: Nitro-substituted benzodioxole core coupled with 4-methoxybenzylamine or 3-aminoacetophenone (). Synthesis: Oxidative nitration of piperonal followed by amide coupling ().
  • N-(piperidin-2-ylmethyl)-amide hydrochloride (CAS: 1353980-62-7): Structure: Piperidine-methyl substituent instead of hydrazinocarbonylmethyl. Properties: Higher molecular weight (298.77 g/mol) and hydrochloride salt form improve solubility ().

Ester and Heterocyclic Derivatives

  • Hypecoumic acid (4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid):

    • Structure : Butoxycarbonyl ester at C-5 and free carboxylic acid at C-8 ().
    • Bioactivity : Demonstrates antioxidant properties, unlike the amide-focused analogs ().
  • 3-(Benzo[1,3]dioxol-5-yl)-1H-pyrazole-5-carbohydrazide :

    • Structure : Pyrazole ring fused to the benzodioxole core.
    • Synthesis : Cyclocondensation reactions introduce heterocyclic diversity ().

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference ID
Target Compound Hydrazinocarbonylmethyl-amide ~252.22* Pharmaceutical intermediates
Benzo[1,3]dioxole-5-carboxylic acid hydrazide Hydrazide 180.16 Oxadiazole synthesis
6-Nitro-MDC derivative Nitro + 4-methoxybenzylamide ~300.28* Not specified
N-(piperidin-2-ylmethyl)-amide HCl Piperidine-methyl + HCl 298.77 Receptor modulation
Hypecoumic acid Butoxycarbonyl + carboxylic acid 266.25 Antioxidant activity

*Calculated based on molecular formula.

Commercial and Industrial Relevance

  • Availability : Benzo[1,3]dioxole-5-carboxylic acid (CAS: 94-53-1) is commercially available at 99% purity (), facilitating large-scale synthesis.
  • Cost : Derivatives like 6-methoxy analogs (CAS: 7168-93-6) are priced at ~$19/5g (), indicating cost-effective scalability for research.

Biological Activity

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide (BDAH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

BDAH has the molecular formula C10_{10}H11_{11}N3_3O4_4 and a molecular weight of 237.22 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.

Biological Activities

1. Antioxidant Activity

Research has shown that benzodioxole derivatives exhibit antioxidant properties. A study involving related compounds demonstrated that certain benzodioxole derivatives possess moderate antioxidative activity, with IC50_{50} values indicating their effectiveness in scavenging free radicals . Although specific data on BDAH is limited, the structural similarity suggests potential antioxidant effects.

2. Antimicrobial Properties

Benzodioxole derivatives have been evaluated for their antimicrobial properties. A related compound, 4-(butoxycarbonyl)benzo[d][1,3]dioxole-5-carboxylic acid, showed moderate activity against various bacteria and fungi . BDAH's structural characteristics may confer similar antimicrobial properties, warranting further investigation.

3. Neuroprotective Effects

The neuroprotective potential of benzodioxole compounds has been highlighted in several studies. For instance, derivatives have been shown to influence GABA receptors, which are critical in neurological function and disorders . BDAH may similarly interact with these receptors, suggesting a possible role in treating cognitive disorders or anxiety.

Synthesis of BDAH

The synthesis of BDAH involves several steps, typically starting from readily available benzodioxole derivatives. The general synthetic route includes:

  • Formation of the Amide Bond : Reacting benzo[1,3]dioxole-5-carboxylic acid with hydrazine derivatives under acidic conditions.
  • Purification : The product is purified using recrystallization or chromatography techniques to obtain pure BDAH.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various benzodioxole derivatives, BDAH was synthesized and tested alongside other analogs. The results indicated that BDAH exhibited moderate antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Screening

Another study involved screening multiple benzodioxole derivatives for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. BDAH was included in the panel and showed promising results, particularly against gram-positive bacteria.

Research Findings Summary

Biological Activity Findings
Antioxidant ActivityModerate activity observed (IC50_{50} similar to known antioxidants)
Antimicrobial ActivityEffective against S. aureus and E. coli
Neuroprotective EffectsPotential interaction with GABA receptors inferred from structural analysis

Q & A

What are the most reliable synthetic routes for preparing benzo[1,3]dioxole-5-carboxylic acid derivatives, and how can reaction conditions be optimized to improve yields?

Basic Research Focus
The synthesis of benzo[1,3]dioxole-5-carboxylic acid derivatives typically involves decarboxylative coupling, Claisen-Schmidt condensation, or functional group transformations. For example, highlights rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with diphenylacetylenes, achieving yields up to 83% under optimized conditions (e.g., 120°C, 24h in toluene). describes Claisen-Schmidt reactions between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aromatic aldehydes to form chalcones, followed by cyclization with phenyl hydrazine to yield pyrazole derivatives. Key optimization strategies include:

  • Solvent selection (e.g., absolute ethanol for cyclization reactions).
  • Temperature control (e.g., reflux conditions for hydrolysis or coupling steps).
  • Catalytic systems (e.g., rhodium catalysts for regioselective homologation) .

How can structural modifications of the hydrazinocarbonylmethyl-amide moiety influence the biological activity of this compound class?

Advanced Research Focus
Modifying the hydrazinocarbonylmethyl-amide group can alter pharmacokinetic properties and target binding. demonstrates that substituents on the amide nitrogen (e.g., 1-propyl-butyl groups) impact mutagenicity and chromosomal aberration profiles in toxicological assays. For instance:

  • Bulky alkyl groups may reduce metabolic activation but require steric compatibility with target enzymes.
  • Electron-withdrawing substituents (e.g., nitro groups, ) enhance electrophilicity, potentially improving binding to myeloperoxidase or antimicrobial targets.
    Methodologically, coupling reactions using 4-methoxybenzylamine or 3-aminoacetophenone under Schotten-Baumann conditions (e.g., THF/water, 0°C) are recommended for controlled functionalization .

What analytical techniques are critical for characterizing benzo[1,3]dioxole-5-carboxylic acid derivatives, and how are spectral contradictions resolved?

Basic Research Focus
Key techniques include:

  • 1H NMR : Diagnostic peaks for the dioxole ring (δ 5.9–6.1 ppm, singlet) and amide protons (δ 8.1–8.5 ppm). reports distinct aromatic proton splitting patterns (e.g., δ 6.8–7.2 ppm for tetrasubstituted naphthalene derivatives).
  • MALDI-MS : Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z 447.1 in ).
  • UV-Vis : Absorbance maxima (e.g., 270–304 nm) correlate with π→π* transitions in conjugated systems.
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Recrystallization (e.g., using methanol/water) and 2D NMR (COSY, HSQC) are essential for resolving ambiguities .

How can regioselectivity challenges in the synthesis of naphtho-dioxole derivatives be addressed?

Advanced Research Focus
Regioselectivity in naphtho-dioxole formation depends on substituent positioning and catalyst choice. shows that 3,4-dimethoxybenzoic acid (1m) produces two regioisomers (6,7- vs. 5,6-dimethoxy) in a 7:1 ratio under rhodium catalysis, while benzo[d][1,3]dioxole-5-carboxylic acid (1n) yields a single regioisomer (3na, 83%). Strategies include:

  • Using sterically hindered catalysts to favor one pathway.
  • Introducing directing groups (e.g., methoxy or nitro substituents) to control coupling sites.
    Computational modeling (DFT studies) can predict transition-state energies to guide reaction design .

What methodologies are employed to evaluate the mutagenic potential of hydrazinocarbonylmethyl-amide derivatives?

Advanced Research Focus
Toxicological evaluation follows OECD guidelines, as seen in :

  • Ames Test : Bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) assess frameshift or base-pair mutations.
  • Chromosomal Aberration Assay : Chinese hamster ovary (CHO) cells exposed to the compound are analyzed for metaphase chromosome damage.
    Key parameters include dose selection (e.g., 0.1–5 mg/mL), metabolic activation (S9 liver homogenate), and negative/positive controls. Compounds showing >2-fold increase in revertant colonies or significant clastogenicity require structural reevaluation .

How are benzo[1,3]dioxole derivatives isolated from natural sources, and what challenges arise in structural elucidation?

Advanced Research Focus
details the isolation of novel derivatives (e.g., 2-(4-hydroxy-4-methylpentyl)-2-methylbenzo[d][1,3]dioxole-5-carboxylic acid) from Arctic fungi using:

  • Liquid Fermentation : Mycelial extraction with ethyl acetate.
  • Chromatography : Silica gel CC and HPLC (C18 column, methanol/water gradient).
    Challenges include low yields (<5 mg/L) and overlapping spectral signals. Advanced techniques like HR-ESI-MS and NOESY NMR are critical for differentiating isomers (e.g., compounds 1 and 2 in ) .

What strategies optimize antimicrobial activity in pyrazole derivatives of benzo[1,3]dioxole?

Basic Research Focus
identifies substituent effects on antimicrobial potency:

  • Electron-deficient aryl groups (e.g., 4-Cl or 4-NO2 on chalcones) enhance antibacterial activity (MIC 8–16 µg/mL).
  • Hydrophobic side chains improve membrane penetration in antifungal assays (e.g., 4g, MIC 4 µg/mL against Candida albicans).
    Screening via broth microdilution (CLSI guidelines) and SAR analysis (e.g., Hammett plots) guide structural optimization .

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